molecular formula C13H19BrN2O B2792056 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine CAS No. 414893-85-9

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine

Cat. No.: B2792056
CAS No.: 414893-85-9
M. Wt: 299.212
InChI Key: CKLAWOYBRZEECX-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromo and methoxy substituent on the phenyl ring, which is attached to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromo substituent on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromo substituent or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or hydroxylated derivatives.

Scientific Research Applications

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as receptors and enzymes.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds and their effects on cellular pathways.

    Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromo and methoxy substituents on the phenyl ring contribute to the compound’s binding affinity and selectivity towards these targets. The piperazine moiety enhances the compound’s pharmacokinetic properties, allowing it to effectively modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromo-3-methoxyphenyl)methyl]-4-methylpiperazine
  • 1-[(3-Bromo-4-hydroxyphenyl)methyl]-4-methylpiperazine
  • 1-[(3-Chloro-4-methoxyphenyl)methyl]-4-methylpiperazine

Uniqueness

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine is unique due to the specific combination of bromo and methoxy substituents on the phenyl ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-15-5-7-16(8-6-15)10-11-3-4-13(17-2)12(14)9-11/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLAWOYBRZEECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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